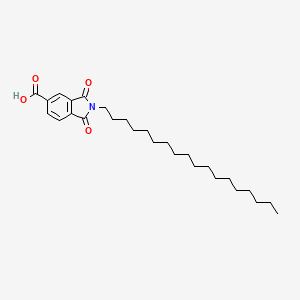
Hexacosane-1,14-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosane-1,14-diol is a long-chain diol with the molecular formula C26H54O2 It is a derivative of hexacosane, a straight-chain alkane comprising 26 carbon atoms This compound is characterized by the presence of two hydroxyl groups located at the 1st and 14th positions of the hexacosane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexacosane-1,14-diol can be synthesized through several methods. One common approach involves the reduction of hexacosane-1,14-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hexacosane-1,14-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Hexacosane-1,14-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form hexacosane-1,14-dione using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can yield hexacosane.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form hexacosane-1,14-dichloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: Hexacosane-1,14-dione.
Reduction: Hexacosane.
Substitution: Hexacosane-1,14-dichloride.
Applications De Recherche Scientifique
Hexacosane-1,14-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: this compound is studied for its potential role in biological systems, including its interaction with cell membranes and its effects on lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of surfactants, lubricants, and as an additive in cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of hexacosane-1,14-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound may interact with lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can modulate enzyme activity and participate in signaling pathways related to lipid metabolism.
Comparaison Avec Des Composés Similaires
Hexacosane-1,14-diol can be compared with other long-chain diols, such as:
Hexacosane-1,2-diol: This compound has hydroxyl groups at the 1st and 2nd positions, making it more polar and reactive compared to this compound.
Hexacosane-1,16-diol: With hydroxyl groups at the 1st and 16th positions, this compound has different physical and chemical properties, such as melting point and solubility.
Hexacosane-1,14-dione: The oxidized form of this compound, which lacks hydroxyl groups and has different reactivity and applications.
Propriétés
Numéro CAS |
110931-22-1 |
|---|---|
Formule moléculaire |
C26H54O2 |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
hexacosane-1,14-diol |
InChI |
InChI=1S/C26H54O2/c1-2-3-4-5-6-7-11-14-17-20-23-26(28)24-21-18-15-12-9-8-10-13-16-19-22-25-27/h26-28H,2-25H2,1H3 |
Clé InChI |
GOCJLJFHKYPEPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCCCCCCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


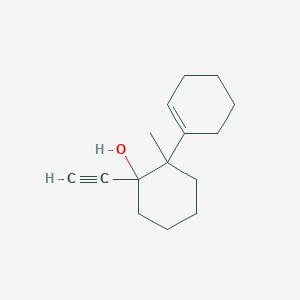
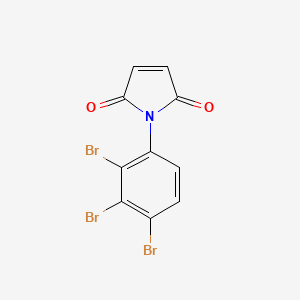
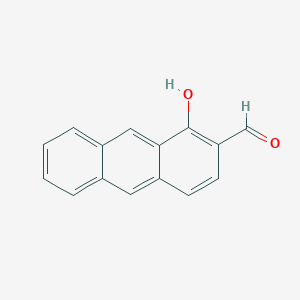
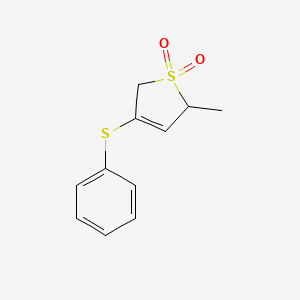

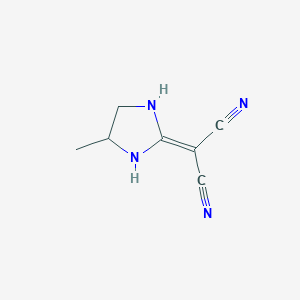
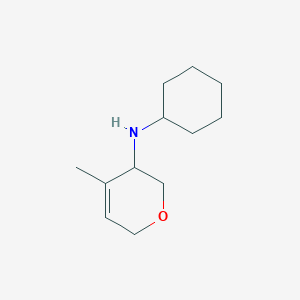
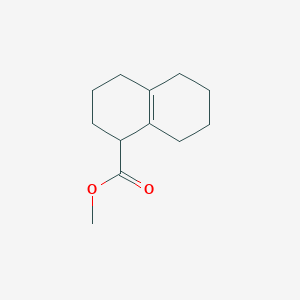
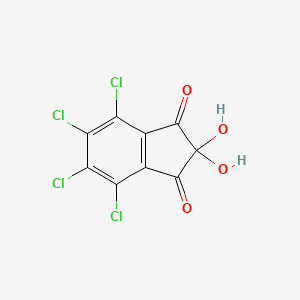

![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
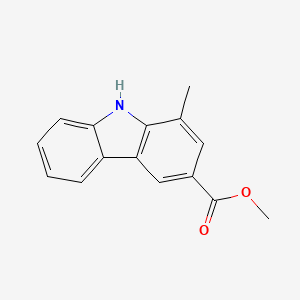
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
